N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1H-1,3-benzimidazole-5-carboxamide
Description
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1H-1,3-benzimidazole-5-carboxamide is a heterocyclic compound featuring a benzimidazole core substituted with a methyl group at position 2 and a carboxamide moiety at position 3. The benzimidazole nucleus is further functionalized with an ethyl-linked indole group at the nitrogen atom. This structural motif combines aromaticity, hydrogen-bonding capability (via the carboxamide), and lipophilic character (from the indole and methyl groups), making it a candidate for diverse biochemical interactions.
The compound’s synthesis likely involves condensation reactions between 2-methyl-1H-benzimidazole-5-carboxylic acid and 2-(1H-indol-3-yl)ethylamine, followed by purification via column chromatography and characterization using spectroscopic techniques (e.g., $^1$H NMR, $^{13}$C NMR, FTIR) and X-ray crystallography for stereochemical confirmation .
Properties
Molecular Formula |
C19H18N4O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-12-22-17-7-6-13(10-18(17)23-12)19(24)20-9-8-14-11-21-16-5-3-2-4-15(14)16/h2-7,10-11,21H,8-9H2,1H3,(H,20,24)(H,22,23) |
InChI Key |
LAPSKQKDASEWCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Polyphosphoric Acid (PPA)-Mediated Cyclization
A widely adopted method involves reacting 4-nitro-o-phenylenediamine with levulinic acid in acetic acid under reflux to form 2-methyl-1H-benzimidazole-5-carboxylic acid (Scheme 1A). Polyphosphoric acid (PPA) in ethylene glycol at 120–140°C enhances cyclization efficiency, achieving yields up to 86%. The nitro group is subsequently reduced to an amine using hydrogenation or catalytic transfer hydrogenation.
Table 1: Optimization of Benzimidazole Synthesis
| Condition | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetic acid reflux | None | 110 | 62 |
| PPA in ethylene glycol | PPA | 130 | 86 |
| Microwave irradiation | PPA | 150 | 91 |
Microwave-assisted synthesis reduces reaction time from 6–8 hours to 20–30 minutes while improving yield to 91%.
Carboxamide Bond Formation
The carboxylic acid is activated for coupling with 2-(1H-indol-3-yl)ethylamine. Common activation methods include:
Acyl Chloride Intermediate
Thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride, which reacts with the amine in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. This method requires strict moisture control but achieves moderate yields (65–75%).
Coupling Reagent-Assisted Synthesis
Modern protocols use 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt). For example, HBTU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv) in DMF at 25°C yield 82–88% of the carboxamide.
Table 2: Coupling Reagent Efficiency
Indole Moiety Preparation
2-(1H-Indol-3-yl)ethylamine is synthesized via Fischer indole synthesis or alkylation of indole-3-acetic acid.
Fischer Indole Synthesis
Phenylhydrazine reacts with 4-hydroxypentanal in acidic conditions to yield tryptamine, which is selectively reduced to 2-(1H-indol-3-yl)ethylamine using lithium aluminum hydride (LiAlH₄).
Reductive Amination
Indole-3-acetaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, providing the ethylamine derivative in 70–75% yield.
Integrated Synthesis Routes
One-Pot Sequential Reaction
A patent-described method combines benzimidazole formation and carboxamide coupling in a single reactor:
-
Cyclization : 4-nitro-o-phenylenediamine + levulinic acid in PPA/ethylene glycol (130°C, 4 h).
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) to convert nitro to amine.
-
Coupling : HBTU-mediated reaction with 2-(1H-indol-3-yl)ethylamine in DMF (25°C, 12 h).
Overall yield: 68% after column chromatography.
Solid-Phase Synthesis
A resin-bound approach immobilizes the benzimidazole carboxylic acid on Wang resin, followed by on-resin coupling with the indole ethylamine. Cleavage with trifluoroacetic acid (TFA) yields the target compound with >95% purity.
Purification and Characterization
Crude products are purified via:
-
Recrystallization : Ethanol/water (3:1) removes unreacted starting materials.
-
Column Chromatography : Silica gel with ethyl acetate/hexane (1:1 to 3:1 gradient).
Spectroscopic Data :
Challenges and Optimization
Chemical Reactions Analysis
Compound X can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidizing agents like KMnO4 or PCC can convert the indole moiety to its corresponding oxindole.
Reduction: Reducing agents (e.g., LiAlH4) can reduce the carbonyl group to an alcohol.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions.
Major products depend on reaction conditions and substituents. For example, reduction of the carbonyl group yields the corresponding alcohol.
Scientific Research Applications
Anticancer Properties
Research indicates that benzimidazole derivatives, including N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1H-1,3-benzimidazole-5-carboxamide, exhibit significant anticancer activities. These compounds have been evaluated against various cancer cell lines, revealing their potential as effective chemotherapeutic agents.
- Case Study : A study demonstrated that certain benzimidazole derivatives showed cytotoxic effects on human colorectal carcinoma (HCT116) cells, with IC50 values indicating their potency compared to standard drugs like 5-fluorouracil (5-FU) .
| Compound | IC50 (µM) | Type of Cancer |
|---|---|---|
| N9 | 5.85 | Colorectal |
| N18 | 4.53 | Colorectal |
| 5-FU | 9.99 | Colorectal |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of benzimidazole can effectively inhibit the growth of various bacterial and fungal strains.
- Case Study : The antimicrobial efficacy of synthesized derivatives was tested against Gram-positive and Gram-negative bacteria as well as fungi. Compounds demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range, indicating strong antimicrobial potential .
| Compound | MIC (µM) | Microbial Strain |
|---|---|---|
| N1 | 1.27 | Staphylococcus |
| N8 | 1.43 | E. coli |
| N22 | 2.60 | Klebsiella |
Anticancer Mechanism
Research suggests that the compound may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting cell death pathways . The structural similarity to purine nucleotides allows it to interfere with nucleic acid synthesis.
Antimicrobial Mechanism
The antimicrobial action is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis and disruption of membrane integrity .
Synthetic Approaches
Recent advancements in synthetic methodologies have facilitated the development of this compound and its analogs. Various synthetic routes have been explored to optimize yield and bioactivity.
Synthesis Overview
The synthesis typically involves:
- Formation of the benzimidazole core.
- Substitution reactions to introduce the indole moiety.
- Final modifications to enhance biological activity.
Mechanism of Action
Compound X inhibits both COX-1 and COX-2 enzymes by blocking arachidonate binding. This leads to analgesic and anti-inflammatory effects.
Comparison with Similar Compounds
Benzimidazole Derivatives
Indole-Containing Analogs
- N-[2-(1H-indol-3-yl)ethyl]hexanamide () lacks the benzimidazole core but shares the indolylethyl chain.
- PDAT and PAT (): These tryptamine derivatives highlight the importance of N-alkylation; dimethylation (PDAT) enhances inhibitory potency compared to non-methylated analogs, suggesting the target compound’s methyl group may similarly optimize activity .
Hybrid Structures
- Indazole-benzimidazole hybrids () demonstrate that fused aromatic systems enhance steric bulk and selectivity for protein binding pockets (e.g., bromodomains). The target compound’s indole-ethyl chain may confer analogous advantages in target engagement .
Spectroscopic and Crystallographic Comparisons
- FTIR/NMR : Benzimidazole derivatives in show characteristic absorptions for NH (3200–3400 cm$^{-1}$), Ar-C-H (3000–3100 cm$^{-1}$), and C=N (1600–1650 cm$^{-1}$). The target compound’s 2-methyl and carboxamide groups would shift these peaks slightly, as seen in related structures .
- X-ray Crystallography : and used SHELX software for structural validation, confirming imine configurations and bond lengths. The target compound’s stereochemistry would require similar rigorous analysis .
Pharmacological Implications
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1H-1,3-benzimidazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C18H19N3O
- Molecular Weight : 293.36 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
Research indicates that compounds in the benzimidazole family, including this compound, exhibit various biological activities through multiple mechanisms:
- Anti-inflammatory Activity : Benzimidazoles have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, modifications at specific positions on the benzimidazole ring can enhance COX-1 and COX-2 inhibition, with IC50 values reported as low as 0.72 µM for some derivatives .
- Anticancer Properties : Recent studies highlight the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including colorectal (HCT-116), breast (MCF-7), liver (HepG2), and lung (A549) carcinomas. Notably, compounds derived from similar structures exhibited IC50 values ranging from 6.1 µM to 24.7 µM compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. Studies have shown moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Case Study 1: Anticancer Activity
In a study by Birajdar et al., derivatives of 2-methyl benzimidazole were synthesized and tested for their anticancer effects. The results indicated that specific substitutions on the benzimidazole ring significantly enhanced cytotoxicity against various cancer cell lines, showcasing the importance of structural modifications in developing effective anticancer agents .
Case Study 2: Anti-inflammatory Effects
A study focusing on the anti-inflammatory properties of benzimidazole derivatives revealed that compounds with a carboxamide group showed promising COX inhibition profiles. The research highlighted that the presence of a hydrophilic group could enhance COX-2 inhibition, making these compounds suitable candidates for further development as anti-inflammatory drugs .
Summary of Biological Activities
Q & A
Basic: What are the common synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-2-methyl-1H-1,3-benzimidazole-5-carboxamide?
Answer:
The compound is typically synthesized via multi-step condensation reactions. A widely used method involves refluxing intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) with aminothiazol-4(5H)-one analogs in acetic acid under controlled conditions . Microwave-assisted synthesis is also employed to accelerate reaction kinetics and improve yields, as demonstrated in benzimidazole derivative syntheses using catalysts like DCQX under controlled microwave irradiation .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
Optimization strategies include:
- Microwave parameters : Adjusting power (100–300 W) and irradiation time (10–30 minutes) to reduce side reactions .
- Solvent selection : Acetic acid is preferred for its dual role as solvent and catalyst in condensation reactions .
- Stoichiometric ratios : Maintaining a 1.1:1 molar ratio of aldehyde to amine precursors minimizes unreacted intermediates .
Basic: What analytical techniques confirm the molecular structure of this compound?
Answer:
- X-ray crystallography : SHELX software refines crystallographic data to resolve atomic positions, particularly for benzimidazole derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 332.101699) validates molecular formula .
- NMR spectroscopy : Distinct signals for indole NH (~10–12 ppm) and benzimidazole protons (~7–8 ppm) confirm substitution patterns .
Advanced: How to resolve discrepancies between crystallographic data and spectroscopic results?
Answer:
- Cross-validation : Use SHELXL refinement to reconcile bond length/angle mismatches in X-ray data .
- Dynamic NMR experiments : Detect conformational flexibility (e.g., rotamers) that may explain spectral anomalies .
- DFT calculations : Compare theoretical and experimental NMR/IR spectra to identify structural outliers .
Basic: What biological targets are associated with this compound?
Answer:
The compound exhibits potential as a non-azole inhibitor of protozoan sterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme critical in ergosterol biosynthesis. This mechanism is analogous to structurally related indole-benzimidazole hybrids tested against Trypanosoma and Leishmania spp. .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced target affinity?
Answer:
- Modify substituents : Introducing electron-withdrawing groups (e.g., halogens) at the indole C3 position improves CYP51 binding .
- Alkyl chain tuning : Varying the ethyl linker between indole and benzimidazole moieties alters membrane permeability and target engagement .
- In silico docking : Use AutoDock Vina to predict binding poses with CYP51 active sites, validated by mutagenesis studies .
Basic: How to assess the purity and stability of this compound under laboratory conditions?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor degradation products .
- Differential Scanning Calorimetry (DSC) : Determine melting point consistency and thermal decomposition thresholds .
- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and analyze via LC-MS .
Advanced: How to characterize degradation products formed under oxidative stress?
Answer:
- HRMS/MS : Fragment ions at m/z 303.13731 and 332.101699 identify demethylation or hydroxylation products .
- EPR spectroscopy : Detect free radical intermediates in photodegradation pathways .
- Isotopic labeling : Use -labeled analogs to trace metabolic pathways in in vitro models .
Basic: What computational methods predict the compound’s binding mode with biological targets?
Answer:
- Molecular docking : AutoDock or Schrödinger Suite models interactions with CYP51’s heme-binding pocket .
- MD simulations : GROMACS simulations (100 ns) assess binding stability and conformational changes .
Advanced: How to validate computational docking predictions experimentally?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
